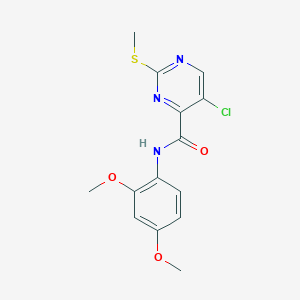

5-chloro-N-(2,4-dimethoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

5-chloro-N-(2,4-dimethoxyphenyl)-2-methylsulfanylpyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3O3S/c1-20-8-4-5-10(11(6-8)21-2)17-13(19)12-9(15)7-16-14(18-12)22-3/h4-7H,1-3H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBLJFNZXHFJCRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)SC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-chloro-N-(2,4-dimethoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its anti-inflammatory, anti-cancer, and neuroprotective effects, along with relevant structure-activity relationships (SAR) and case studies.

- Molecular Formula : C14H14ClN3O3S

- Molecular Weight : 339.8 g/mol

- CAS Number : 879958-55-1

| Property | Value |

|---|---|

| Molecular Formula | C14H14ClN3O3S |

| Molecular Weight | 339.8 g/mol |

| CAS Number | 879958-55-1 |

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including this compound. The compound has been shown to inhibit cyclooxygenase-2 (COX-2) activity, a key enzyme in the inflammatory process.

- In Vitro Studies : The compound demonstrated significant inhibition of COX-2 with an IC50 value comparable to that of celecoxib, a standard anti-inflammatory drug. Specifically, studies indicated IC50 values around for similar pyrimidine derivatives .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Pyrimidine derivatives have been explored for their ability to interfere with cancer cell proliferation and induce apoptosis.

- Mechanism of Action : Research indicates that compounds with similar structures can inhibit key signaling pathways involved in cancer cell survival and proliferation. For instance, they may affect the PI3K/Akt/mTOR pathway, leading to reduced cell viability in various cancer cell lines .

Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective effects.

- Case Studies : In rodent models of neurodegenerative diseases, compounds with similar pyrimidine structures have shown promise in reducing oxidative stress and inflammation in neuronal tissues. These effects are crucial for protecting against conditions such as Alzheimer's disease and Parkinson's disease .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

- Chlorine Substitution : The presence of chlorine at the 5-position enhances lipophilicity and may improve binding affinity to biological targets.

- Dimethoxyphenyl Group : This moiety is associated with increased anti-inflammatory activity due to electron-donating effects that stabilize reactive intermediates.

- Methylthio Group : The methylthio group at position 2 is believed to contribute to the compound’s ability to modulate cellular signaling pathways.

Research Findings

Several studies have investigated the biological activity of related compounds:

- Anti-inflammatory Studies : Research on pyrimidine derivatives has consistently shown their ability to inhibit COX enzymes and reduce inflammation in various models .

- Anticancer Activity : Compounds structurally similar to this compound have been reported to induce apoptosis in cancer cells through mitochondrial pathways .

- Neuroprotective Studies : Investigations into neuroprotective effects have revealed that these compounds can attenuate neuroinflammation and oxidative stress in neuronal cells .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

The compound exhibits promising anticancer properties, particularly against various human cancer cell lines. Research indicates that derivatives of pyrimidine compounds often show significant cytotoxic activity. For instance, studies have demonstrated that similar compounds can inhibit cell proliferation in cancer lines such as HCT-116, HeLa, and MCF-7 with IC50 values below 100 μM .

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound Name | Cell Line | IC50 (μM) |

|---|---|---|

| 5-chloro-N-(2,4-dimethoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide | HCT-116 | <100 |

| Similar Pyrimidine Derivative A | MCF-7 | 46 |

| Similar Pyrimidine Derivative B | HeLa | 39 |

1.2 Antimicrobial Properties

Pyrimidine derivatives are also noted for their antimicrobial activity. The compound may serve as a lead structure for developing new antibiotics, particularly against Gram-negative bacteria. Mechanistic studies are ongoing to elucidate the specific pathways through which these compounds exert their effects on microbial cells .

Agricultural Applications

2.1 Herbicidal Activity

Research has indicated that certain pyrimidine derivatives can act as herbicides, inhibiting the growth of unwanted plant species while promoting crop health. The chlorinated and methylsulfanyl substituents in the compound may enhance its herbicidal efficacy by improving its binding affinity to target enzymes in plants .

2.2 Insecticidal Properties

In addition to herbicidal applications, there is potential for this compound to be developed as an insecticide. Its structural characteristics may allow it to interfere with the metabolic processes of pests, thus providing a new avenue for pest control in agriculture.

Case Studies and Experimental Findings

3.1 Synthesis and Characterization

The synthesis of this compound involves several steps including the reaction of appropriate precursors under controlled conditions to yield high-purity products. Characterization techniques such as NMR and X-ray crystallography confirm the structural integrity and purity of the synthesized compound .

3.2 Toxicological Assessment

Toxicological studies are essential to evaluate the safety profile of this compound for both medicinal and agricultural applications. Preliminary assessments indicate that while it exhibits potent biological activity, further studies are required to fully understand its safety margins and potential side effects on non-target organisms .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Variations on the Pyrimidine Core

Sulfanyl Group Modifications

- Ethylsulfanyl vs. Methylsulfanyl :

Replacement of the methylsulfanyl group with ethylsulfanyl (e.g., 5-chloro-N-(2,5-dimethoxyphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide, ) increases hydrophobicity (ClogP: +0.5) but may reduce metabolic stability due to longer alkyl chains .

Chloro Group Positioning

The chloro group at position 5 is conserved across most analogs (e.g., –3, 6, 11–14), suggesting its critical role in electronic or steric interactions.

Variations in the Carboxamide-Linked Aromatic Group

Methoxy Substitution Patterns

- 2,4-Dimethoxyphenyl (Target Compound): The dual methoxy groups enhance solubility and hydrogen-bonding capacity compared to monosubstituted analogs like 5-chloro-N-(2-methoxyphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide () .

Sulfamoyl and Sulfonyl Modifications

Heterocyclic Additions and Fused Systems

- Benzofuran Integration :

The benzofuran-3-yl group in introduces a rigid, planar structure, favoring interactions with aromatic residues in protein binding sites . - Pyrido[1,2-a]pyrimidin-4-one Derivatives :

Compounds like 2-(3,4-dimethoxyphenyl)-7-(1-methylpiperidin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one () feature fused ring systems, expanding the π-conjugated framework for enhanced target affinity .

Key Physicochemical Properties (Table 1)

Preparation Methods

Thiourea-Based Cyclization

Reacting chloro-substituted β-keto esters with thiourea in hydrochloric acid yields 2-mercaptopyrimidine intermediates. This method, adapted from Xu et al., achieves high regioselectivity for the 2-sulfanyl group.

- Reactants : Acetylacetone (1.0 eq), thiourea (1.2 eq).

- Conditions : HCl (conc.), reflux, 6–8 h.

- Yield : 85–92% (4,6-dimethyl-2-mercaptopyrimidine).

Modifications using chloroacetylacetone or 5-chloro-β-keto esters could directly introduce the C5-chloro substituent.

Functionalization of the Pyrimidine Ring

Methylation of Mercapto Groups

The 2-mercapto intermediate undergoes S-methylation to introduce the methylsulfanyl moiety. Green methylation agents like dimethyl carbonate (DMC) with phase-transfer catalysts (e.g., tetrabutylammonium bromide) are preferred:

- Methylating agent : DMC (2.5 eq).

- Catalyst : TBAB (5 mol%), 80°C, 4 h.

- Yield : 89–94% (2-methylsulfanyl product).

Chlorination at C5

Chlorination is achieved via electrophilic substitution using sulfuryl chloride (SO₂Cl₂) or phosphorus oxychloride (POCl₃) . Positional selectivity is ensured by directing effects of adjacent substituents.

Carboxamide Installation at C4

Carboxylic Acid Intermediate

The C4-carboxamide is introduced via hydrolysis of a 4-cyano pyrimidine or oxidation of a 4-methyl ester . For instance:

Amide Coupling

The carboxylic acid is activated with HATU or EDCl/HOBt and coupled with 2,4-dimethoxyaniline under mild conditions:

- Reactants : 5-Chloro-2-(methylsulfanyl)pyrimidine-4-carboxylic acid (1.0 eq), 2,4-dimethoxyaniline (1.2 eq).

- Coupling agents : HATU (1.5 eq), DIPEA (3.0 eq).

- Solvent : DMF, RT, 12 h.

- Yield : 75–82%.

Alternative Routes and Optimization

One-Pot Tandem Synthesis

Recent protocols combine cyclocondensation, methylation, and amidation in a single reactor, reducing purification steps. For example:

Solid-Phase Synthesis

Immobilized pyrimidine precursors on Wang resin enable iterative functionalization, improving yields (up to 90%) and scalability.

Comparative Analysis of Methods

Q & A

Q. What are the optimal synthetic routes for preparing 5-chloro-N-(2,4-dimethoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide, and how can purity be ensured?

- Methodology : Multi-step synthesis typically involves: (i) Condensation of a pyrimidine precursor with 2,4-dimethoxyaniline under reflux conditions (e.g., using DCC/DMAP as coupling agents). (ii) Chlorination at the 5-position using POCl₃ or PCl₅, followed by thioether formation with methyl mercaptan. (iii) Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol .

- Quality Control : Confirm purity (>95%) using HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via ¹H/¹³C NMR (key signals: δ 2.5 ppm for methylsulfanyl, δ 3.8–4.0 ppm for methoxy groups) .

Q. How can the compound’s solubility and stability be characterized for in vitro assays?

- Methodology :

- Solubility : Test in DMSO (primary stock) and aqueous buffers (PBS at pH 7.4) using UV-Vis spectroscopy (λ ~260–280 nm for pyrimidine absorbance).

- Stability : Monitor degradation over 24–72 hours via LC-MS; acidic/basic conditions may hydrolyze the carboxamide or sulfanyl groups .

Q. What initial biological screening approaches are recommended for this compound?

- Methodology :

- Target Identification : Screen against kinase panels (e.g., tyrosine kinases) using fluorescence polarization assays.

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Compare to structurally similar analogs (e.g., fluorobenzyl-substituted derivatives) to infer SAR .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Methodology :

- Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing methoxy with ethoxy or halogens; altering sulfanyl groups).

- Biological Testing : Correlate structural changes with activity shifts in enzymatic (e.g., IC₅₀ for kinase inhibition) or cellular assays.

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes to targets like EGFR or ALK kinases .

Q. How to resolve contradictions in reported biological activities across studies?

- Case Example : Discrepancies in antiproliferative activity may arise from:

- Assay Conditions : Variations in cell culture media (e.g., serum content affecting compound solubility).

- Metabolic Stability : Differences in hepatic microsomal stability (e.g., CYP450-mediated oxidation of methoxy groups).

- Resolution : Standardize assays using CLSI guidelines and validate findings with orthogonal methods (e.g., Western blotting for target phosphorylation) .

Q. What mechanistic studies are recommended to elucidate the compound’s mode of action?

- Methodology :

- Enzyme Kinetics : Perform steady-state inhibition assays (e.g., Km/Vmax shifts) to determine competitive/non-competitive binding.

- Crystallography : Co-crystallize the compound with target proteins (e.g., ALK) to resolve binding interactions (PDB deposition recommended) .

- Proteomics : Use SILAC-based mass spectrometry to identify downstream signaling perturbations .

Q. How can the compound’s pharmacokinetic properties be optimized for in vivo studies?

- Methodology :

- Lipophilicity Adjustment : Introduce hydrophilic groups (e.g., hydroxyls) to improve LogP (target range: 1–3).

- Metabolic Shielding : Replace labile methylsulfanyl with trifluoromethyl or cyclopropyl groups to resist oxidative metabolism.

- In Vivo Validation : Conduct murine PK studies (IV/PO dosing) with LC-MS/MS quantification of plasma concentrations .

Analytical and Technical Considerations

Q. What advanced spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- X-ray Crystallography : Resolve 3D structure to confirm regiochemistry (e.g., chloro vs. sulfanyl group positioning).

- High-Resolution MS : Confirm molecular formula (e.g., [M+H]⁺ at m/z 379.08 for C₁₅H₁₅ClN₂O₃S).

- 2D NMR : Use HSQC and HMBC to assign quaternary carbons and verify methoxy group connectivity .

Q. How to design a robust experimental workflow for detecting off-target effects?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.